![molecular formula C13H11NO4 B1603729 Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate CAS No. 337909-10-1](/img/structure/B1603729.png)
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, also known as EFOQC, is a derivative of quinolizine, an aromatic heterocyclic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. EFOQC is a versatile compound that has a variety of applications in scientific research, including synthesis of new compounds, biochemical and physiological effects, and its use as a model compound for drug development.
Scientific Research Applications
Synthesis in Heterocyclic Chemistry
Ethyl 1-oxo-1H-pyrrolo[2,1,5-de]quinolizine-2-carboxylate, a compound closely related to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, has been synthesized and explored in the context of heterocyclic chemistry. This compound was obtained through a thermal cyclization process and further hydrolyzed and decarboxylated to yield pyrrolo[2,1,5-de]quinolizin-1- and -3-ones. These compounds are significant in the study of the chemical properties and structures of heterocyclic compounds (Farquhar et al., 1984).
Advanced Organic Synthesis Techniques
Ethyl 4-oxo-4H-quinolizine-1-carboxylate, a derivative of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, has been synthesized using various acid anhydrides, showcasing advanced techniques in organic synthesis. This process exemplifies the versatility and complexity of synthesizing quinolizine derivatives, highlighting their importance in the field of organic chemistry (Kato, Chiba, & Tanaka, 1974).
Novel Heterocyclic Ring Systems
Innovative heterocyclic ring systems, such as ethyl 4-oxo-1,3,4,6,7,11b-hexahydro-2H-benz[a]quinolizine-1-carboxylate, have been synthesized from compounds structurally related to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. These new ring systems open up possibilities for the development of unique molecules with potential applications in various fields of chemistry (Askam & Deeks, 1970).
Metabolite Synthesis
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has been utilized in the synthesis of metabolites of certain medicinal compounds. This showcases the compound's role in the development of pharmaceutical intermediates and the study of drug metabolism (Mizuno et al., 2006).
Fluorescent Indicators
Derivatives of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate have been developed as Mg2+-selective, fluorescent indicators. This application is significant in the field of biochemistry, particularly for the selective detection and measurement of magnesium ions in biological systems (Otten, London, & Levy, 2001).
properties
IUPAC Name |
ethyl 1-formyl-4-oxoquinolizine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIXJDAGLXBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609195 | |
Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |
CAS RN |
337909-10-1 | |
Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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